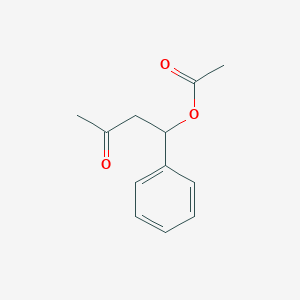

3-Oxo-1-phenylbutyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56894-87-2 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(3-oxo-1-phenylbutyl) acetate |

InChI |

InChI=1S/C12H14O3/c1-9(13)8-12(15-10(2)14)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |

InChI Key |

PHFSDJNFFPVETF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxo 1 Phenylbutyl Acetate and Analogous Structures

Direct Synthesis Approaches

Direct synthesis focuses on constructing the target molecule by forming the essential ester or carbon-carbon bonds in the final steps.

A primary direct method for synthesizing 3-oxo-1-phenylbutyl acetate (B1210297) is the acetylation of its corresponding alcohol precursor, 4-hydroxy-4-phenyl-2-butanone. This reaction involves the introduction of an acetyl group onto the hydroxyl moiety of the precursor.

The acetylation process is typically carried out using acetylating agents like acetyl chloride or acetic anhydride (B1165640). byjus.com For instance, the reaction of 4-hydroxy-4-phenyl-2-butanone with acetyl chloride, often in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct, yields the desired 3-oxo-1-phenylbutyl acetate. znaturforsch.com The synthesis of the precursor alcohol, (S)- or (R)-3-hydroxy-4-phenylbutan-2-one, can be accomplished through the reduction of an optically active epoxyketone using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net

A classical route for preparing a similar structure, threo-4-diazo-1,2-diphenyl-3-oxo-butyl acetate, involves the dropwise addition of acetyl chloride to a refluxing solution of the corresponding alcohol in pyridine and dry diethyl ether. znaturforsch.com This highlights a common laboratory procedure for such transformations.

Table 1: Acetylation Reaction Parameters

| Precursor | Acetylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| threo-1,2-diphenyl-4-diazo-3-oxobutanol | Acetyl chloride | Pyridine/Diethyl ether | threo-4-Diazo-1,2-diphenyl-3-oxo-butyl acetate | znaturforsch.com |

Condensation reactions provide another pathway to the carbon skeleton of this compound. Aldol (B89426) or Claisen-type condensations can be employed to construct the β-keto functionality. For example, the synthesis of the precursor 4-hydroxy-2-butanone (B42824) often relies on the aldol condensation of acetone (B3395972) and formaldehyde. semanticscholar.org

While not a direct synthesis of the target acetate, related structures are built using these principles. The synthesis of warfarin (B611796) derivatives involves the condensation of 4-hydroxycoumarin (B602359), an aldehyde, and acetone. jsynthchem.com This reaction proceeds via the initial formation of a 4-phenylbut-3-en-2-one intermediate from the condensation of acetone and the aldehyde, which then undergoes a Michael addition with 4-hydroxycoumarin. jsynthchem.com This demonstrates the utility of condensation reactions in building the core 3-oxo-1-phenylbutyl structure.

Indirect Synthesis and Derivatization Strategies

Indirect methods involve the synthesis of a related precursor molecule, which is then chemically transformed into the final product.

1-Phenylbutane-1,3-dione is a versatile precursor for synthesizing derivatives like this compound. The synthesis of this dione (B5365651) can be achieved via a Claisen condensation between acetophenone (B1666503) and ethyl acetoacetate (B1235776) in the presence of a strong base like sodium ethoxide. researchgate.net The resulting sodium salt is then acidified to yield the dione. researchgate.net

To convert 1-phenylbutane-1,3-dione to the target compound, a selective reduction of one of the ketone functionalities is required. Specifically, the ketone at the 1-position must be selectively reduced to a hydroxyl group, which can then be acetylated. This selective reduction is a significant challenge due to the similar reactivity of the two carbonyl groups.

Table 2: Synthesis of 1-Phenylbutane-1,3-dione

| Reactant 1 | Reactant 2 | Base | Yield | Reference |

|---|

Beta-keto amides serve as alternative precursors. Research has shown that under certain conditions, the carbon-carbon bond of α,α-dihalo β-keto amides can be cleaved. beilstein-journals.org In a proposed mechanism, a Lewis acid activates the 1,3-dicarbonyl system, facilitating a nucleophilic attack by an acetate ion on a carbonyl carbon. beilstein-journals.org A subsequent retro-Claisen condensation reaction leads to the cleavage of the C-C bond. beilstein-journals.org While this specific study resulted in N-phenyl dichloroacetamides, the principle of acetate addition to a β-keto system followed by bond cleavage illustrates a potential, albeit complex, derivatization strategy from β-keto amide structures.

Catalytic Synthesis Protocols

Catalytic methods offer efficient and often selective routes for synthesis. Rhodium-catalyzed reactions, for example, have been used in the direct synthesis of 1,3-diketones. A reductive α-acylation of an enone, such as methyl vinyl ketone, with an acid chloride like benzoyl chloride can be catalyzed by Wilkinson's catalyst (RhCl(PPh3)3) in the presence of a stoichiometric organozinc reagent. amazonaws.com This method directly forms the 1-phenylbutane-1,3-dione precursor.

Furthermore, Friedel-Crafts alkylation reactions catalyzed by modified molecular sieves represent another catalytic approach. The synthesis of 4-(4-hydroxyphenyl)-2-butanone, a structural analog, is achieved by reacting phenol (B47542) with 4-hydroxy-2-butanone using a hydrogen fluoride (B91410) (HF) modified ultrastable Y-type (USY) molecular sieve as a catalyst. google.com This reaction demonstrates the use of solid acid catalysts in constructing the carbon framework.

Table 3: Catalytic Synthesis of Precursors

| Reaction Type | Precursors | Catalyst | Product | Reference |

|---|---|---|---|---|

| Reductive α-acylation | Methyl vinyl ketone, Benzoyl chloride | RhCl(PPh3)3 / Et2Zn | 1-Phenylbutane-1,3-dione | amazonaws.com |

Asymmetric Organocatalysis in Enantioselective Pathways

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral, non-racemic compounds, driven by the desire for safe, economic, and sustainable chemical manufacturing. mdpi.com Organocatalysts, which are small organic molecules, can activate substrates through various covalent and non-covalent interactions. mdpi.com

In the context of β-keto esters and their precursors, enamine catalysis is a prominent strategy. mdpi.com Chiral amines, such as proline and its derivatives, react with a ketone to form a nucleophilic enamine intermediate. mdpi.comclockss.org This intermediate can then undergo a stereocontrolled reaction, such as an aldol or Michael addition, with an electrophile. For instance, the proline-catalyzed reaction between a ketone and an aldehyde proceeds through an enamine intermediate, which adds to the aldehyde to form β-amino carbonyl compounds in the case of Mannich reactions or β-hydroxy ketones in aldol reactions with high enantioselectivity. clockss.orgnih.gov The stereochemical outcome is often governed by a well-organized, hydrogen-bonded transition state that minimizes steric interactions. clockss.org This approach allows for the creation of chiral centers with high fidelity, which is crucial for synthesizing optically active precursors to compounds like this compound.

| Catalyst Type | Reaction | Key Features | Typical Enantiomeric Excess (e.e.) |

| L-Proline | Mannich Reaction | First example of asymmetric organocatalytic Mannich reaction. | Up to 94% |

| Jørgensen–Hayashi type catalyst | Michael Addition | Industrial scale application for 1,4-addition of nitromethane. | High conversion and selectivity |

| Bifunctional Catalysts | Michael Addition | Diastereoselective addition for synthesis of complex cores. | 91:9 mixture of diastereomers |

Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis offers a diverse set of tools for forming the carbon-carbon and carbon-heteroatom bonds necessary for synthesizing complex molecules like β-keto esters. nih.gov Palladium, in particular, is a versatile metal for this purpose. nih.gov Palladium-catalyzed reactions involving allylic esters of β-keto acids can generate palladium enolates. nih.gov These reactive intermediates can then participate in a variety of transformations, including aldol condensations and Michael additions, to construct the desired molecular framework. nih.gov

Nickel catalysis has also been employed for the direct amidation of β-keto esters, providing a convergent route to α-amidated products. nih.gov This method tolerates a wide range of both aliphatic and aromatic substituents. nih.gov Furthermore, zinc carbenoid-mediated reactions have been developed to convert β-keto esters into β-substituted γ-keto esters. organic-chemistry.org This chain-extension reaction proceeds through the formation of a zinc enolate, followed by reaction with a diiodoalkane to introduce new substituents at the β-position, a transformation that is challenging with standard enolate chemistry. organic-chemistry.org

| Metal Catalyst | Reaction Type | Substrates | Key Transformation |

| Palladium | Decarboxylative Allylation | Allyl β-keto esters | Formation of palladium enolates for subsequent C-C bond formation. nih.gov |

| Nickelocene | α-Amidation | β-Keto esters, Amides | Direct coupling to form α-amido carbonyl compounds. nih.gov |

| Zinc | Chain Extension | β-Keto esters, Diiodoalkanes | Conversion of β-keto esters to β-substituted γ-keto esters. organic-chemistry.org |

Heterogeneous Catalysis (e.g., Montmorillonite (B579905) Clay Systems)

Heterogeneous catalysts, particularly clay-based systems like montmorillonite, are gaining attention in organic synthesis due to their environmental and practical advantages. nih.gov These solid acid catalysts are often inexpensive, non-corrosive, easy to handle, and can be readily separated from the reaction mixture and potentially reused. rsc.orgresearchgate.net

Montmorillonite K-10 and KSF clays (B1170129) have been successfully used to catalyze the formation of 1,1-diacetates from aldehydes and acetic anhydride in excellent yields under mild, room-temperature conditions. researchgate.net This reaction is relevant for the protection of aldehyde functionalities. More directly, montmorillonite clays have been employed to catalyze Pechmann condensations of phenols with ethyl acetoacetate to synthesize coumarins and have been used in the one-pot synthesis of various heterocyclic compounds, demonstrating their utility in facilitating complex transformations. rsc.orgresearchgate.net The acidic sites on the clay surface facilitate reactions that typically require strong proton or Lewis acids, but in a more environmentally friendly and operationally simple manner. nih.govresearchgate.net

Green Chemistry Advancements in Synthetic Approaches

Green chemistry principles are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. This involves reducing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Environments

Performing reactions without a solvent (neat conditions) is a core principle of green chemistry, as it eliminates solvent-related waste, cost, and safety hazards. researchgate.net Microwave irradiation has been successfully used to synthesize AlPO4-5 molecular sieves under solvent-free conditions, showcasing the potential of combining these approaches. researchgate.net Solvent-free transformations have been identified as a promising alternative for the enzymatic production of various esters, where the removal of byproducts like water can drive the reaction to completion. researchgate.net

Application of Alternative Reaction Media (e.g., Ionic Liquids)

Ionic liquids (ILs) are salts with low melting points that are considered green alternatives to volatile organic solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. rsc.orgjove.com They can act as both the solvent and the catalyst in a reaction.

Acidic and basic ionic liquids have been tested as catalysts for aldol reactions to produce β-hydroxy ketones, which are precursors to β-keto esters. nih.gov Notably, choline (B1196258) hydroxide (B78521), a derivative of a naturally occurring nutrient, demonstrated high activity and selectivity, yielding the desired product in 94.3% yield in just 15 minutes. nih.gov In other applications, N-methyl-2-pyrrolidone hydrogen sulfate (B86663) ([NMP]⁺HSO₄⁻) has been shown to be an efficient and reusable catalyst for the transesterification of β-ketoesters. rsc.org Ionic liquids can also mediate complex multi-component reactions, providing rapid and simple access to keto-esters with high diastereoselectivity. jove.com

| Ionic Liquid | Reaction Type | Role | Key Advantage |

| Choline hydroxide | Aldol Reaction | Catalyst | High yield (94.3%) and selectivity in short reaction time (15 min). nih.gov |

| [NMP]⁺HSO₄⁻ | Transesterification | Catalyst | High catalytic activity and reusability. rsc.org |

| 1-ethyl-3-methylimidazolium acetate | Multi-component Reaction | Medium/Catalyst Precursor | High diastereoselectivity and yields in a robust protocol. jove.com |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis uses microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.netnih.gov This technique has been effectively applied to a wide range of organic transformations, including multi-component reactions for synthesizing complex heterocyclic molecules. nih.govorganic-chemistry.org For example, a one-pot, three-component synthesis of isoxazoles was significantly improved using microwave heating, reducing the reaction time from days to 30 minutes while increasing yield and minimizing side products. organic-chemistry.org Similarly, the synthesis of various building blocks has been achieved with high yields in as little as 15 minutes, demonstrating a powerful tool for accelerating chemical discovery and development. nih.govrsc.org

Stereoselective and Enantioselective Synthetic Routes for this compound and Analogous Structures

The generation of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules and chiral building blocks. For a compound such as this compound, which contains a chiral center at the C-1 position, stereoselective and enantioselective synthetic methods are crucial for obtaining specific stereoisomers. Research into analogous β-hydroxy ketones and their derivatives has paved the way for several effective strategies, primarily centered around the use of chiral catalysts and enzymatic resolutions.

Design and Application of Chiral Catalysts

The enantioselective synthesis of chiral alcohols, which are direct precursors to chiral acetates like this compound, is often achieved through the asymmetric reduction of prochiral ketones. This transformation is frequently mediated by chiral catalysts that create a chiral environment around the substrate, directing the approach of a reducing agent to one of the two enantiotopic faces of the carbonyl group.

One prominent class of catalysts for the asymmetric hydrogenation of ketones are ruthenium complexes bearing chiral phosphine (B1218219) and diamine ligands. These catalysts have demonstrated high efficacy in producing chiral secondary alcohols with excellent enantiomeric excesses. While specific data for the direct synthesis of 3-hydroxy-1-phenylbutan-1-one is not prevalent, the principles from the asymmetric hydrogenation of acetophenone and related ketones are directly applicable. The choice of chiral ligand is paramount, with the diamine ligand influencing the reaction conversion and the bisphosphine ligand affecting the enantioselectivity. A kinetic model for such hydrogenations often reveals a first-order dependence on the substrate and includes terms for catalyst deactivation, which is a critical consideration for process optimization.

Another powerful approach involves the use of chiral boranes as catalysts for the enantioselective reduction of ketones. These metal-free catalysts offer an alternative to transition metal complexes and have been successfully employed in the synthesis of a variety of optically active secondary alcohols.

Furthermore, the synthesis of chiral β-hydroxy ketones has been achieved through asymmetric epoxidation of α,β-unsaturated ketones followed by hydrogenolysis. For instance, the enantioselective synthesis of 3-hydroxy-4-phenylbutan-2-one, an analog of the hydroxyl precursor of the target molecule, was accomplished with high enantiomeric excess (97% ee) using a chiral Lanthanum-BINOL complex for the epoxidation step. This strategy establishes the stereocenter prior to the formation of the β-hydroxy ketone moiety.

Enzymatic catalysis offers a highly selective method for the synthesis of chiral compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation. In a kinetic resolution, one enantiomer of a racemic alcohol is acylated at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. Dynamic kinetic resolution (DKR) combines this enzymatic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure ester. This has been effectively demonstrated for a variety of secondary alcohols. For the synthesis of this compound, a racemic mixture of 3-hydroxy-1-phenylbutan-1-one could be subjected to lipase-catalyzed acetylation, with an appropriate acyl donor, to selectively produce one enantiomer of the acetate.

The table below summarizes the performance of various chiral catalysts in the synthesis of analogous chiral alcohols and their derivatives.

| Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Chiral Ru-bisphosphine/diamine complex | Prochiral ketones (e.g., acetophenone) | Chiral secondary alcohols | Up to 99% | High |

| Chiral La-BINOL-Ph3P=O complex | 1-Phenyl-3-buten-2-one | (S)- or (R)-3-hydroxy-4-phenylbutan-2-one | >90% | ~80% |

| Lipase (B570770) (e.g., Candida antarctica Lipase B) | Racemic secondary alcohols | Enantiopure acetates and unreacted alcohols | Often >95% | Theoretically up to 50% for each (KR), up to 100% for one (DKR) |

Mechanistic Insights into Stereocontrol

The mechanism of stereocontrol in these enantioselective transformations is intrinsically linked to the three-dimensional structure of the catalyst-substrate complex.

In the case of lipase-catalyzed enantioselective acylation, the stereocontrol is governed by the fit of the alcohol enantiomers within the enzyme's active site. Lipases typically follow a Ping-Pong Bi-Bi mechanism. The reaction initiates with the acylation of a serine residue in the enzyme's catalytic triad (B1167595) by the acyl donor (e.g., vinyl acetate), releasing the corresponding alcohol (vinyl alcohol, which tautomerizes to acetaldehyde). The acylated enzyme intermediate then reacts with the incoming alcohol substrate. The active site of the lipase is a chiral pocket, and one enantiomer of the racemic alcohol will fit more favorably, leading to a lower activation energy for the acyl transfer to that enantiomer. The steric bulk of the substituents around the hydroxyl group of the alcohol plays a crucial role in this discrimination. For 1-phenylbutan-1,3-diol, the relative size of the phenyl group and the rest of the carbon chain would be a key determinant in how it is oriented within the active site.

For metal-based chiral catalysts, such as the ruthenium complexes used in asymmetric hydrogenation, the stereochemical outcome is dictated by the arrangement of the chiral ligands around the metal center. These ligands create a chiral pocket that forces the prochiral ketone to coordinate to the metal in a specific orientation. The hydride is then delivered from the metal to the carbonyl carbon from the less sterically hindered face, leading to the formation of one enantiomer of the alcohol preferentially. The precise mechanism often involves the formation of a six-membered ring transition state, and the rigidity and steric profile of the chiral ligands are critical for achieving high levels of stereocontrol.

The table below outlines the key mechanistic features that govern stereocontrol in these synthetic routes.

| Method | Key Mechanistic Feature | Factors Influencing Stereoselectivity |

|---|---|---|

| Lipase-Catalyzed Kinetic Resolution | Formation of a diastereomeric acyl-enzyme-substrate complex. | - Shape and chirality of the enzyme's active site.

|

| Asymmetric Hydrogenation with Chiral Metal Complexes | Formation of a chiral catalyst-substrate complex that directs hydride delivery. | - Structure and chirality of the ligand.

|

| Asymmetric Epoxidation | Diastereomeric transition states leading to the formation of one enantiomer of the epoxide. | - Structure of the chiral catalyst/ligand.

|

Reaction Mechanisms and Mechanistic Elucidation of 3 Oxo 1 Phenylbutyl Acetate Transformations

Michael Addition Pathways and their Mechanistic Course

The formation of the carbon skeleton of 3-oxo-1-phenylbutyl acetate (B1210297) and related 1,4-dicarbonyl compounds is often achieved through a Michael addition, one of the fundamental carbon-carbon bond-forming reactions in organic chemistry. This reaction involves the conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.

Enolate Formation: A base abstracts an acidic α-proton from the Michael donor to form a resonance-stabilized enolate ion.

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated acceptor. This creates a new carbon-carbon bond and a new enolate intermediate.

Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base used or added during workup) to yield the final 1,4-dicarbonyl product.

The thermodynamic driving force for the reaction is the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.

The key nucleophile in the Michael reaction is the enolate, formed by the deprotonation of a compound with acidic α-hydrogens, such as a β-keto ester. The acidity of these protons is enhanced by the electron-withdrawing effect of two adjacent carbonyl groups, which also stabilize the resulting enolate anion through resonance.

This resonance delocalizes the negative charge onto the oxygen atoms, making the enolate a soft nucleophile. This characteristic favors the 1,4-conjugate addition pathway over a direct 1,2-addition to the carbonyl carbon of the Michael acceptor.

The nucleophilic attack occurs at the β-carbon of the α,β-unsaturated system. This attack is electronically favored due to the polarization of the conjugated system, which imparts a partial positive charge on the β-carbon. The attack results in the formation of a new carbon-carbon bond and a second enolate intermediate, where the negative charge is delocalized across the acceptor's original carbonyl group. This intermediate is then protonated, often through keto-enol tautomerization, to yield the neutral product.

Catalysis is essential for initiating the Michael addition by generating the nucleophilic enolate. The choice of catalyst can significantly influence the reaction's efficiency and stereochemical outcome.

Base Catalysis: This is the most common method, where a base is used to deprotonate the Michael donor. The strength of the base required depends on the acidity of the donor. For highly acidic β-dicarbonyl compounds, relatively weak bases like sodium ethoxide or sodium hydroxide (B78521) are sufficient. chemguide.co.uk The base's role is to generate the enolate, which then participates in the nucleophilic attack. chemguide.co.uk

Enzyme Catalysis: Biocatalysts, such as lipases, have been shown to catalyze Michael-type additions under mild conditions. leah4sci.com The enzyme's active site, often containing a catalytic triad (B1167595) (e.g., Ser-His-Asp), can act as a base to deprotonate the nucleophile, facilitating the reaction. leah4sci.com This approach offers high stereoselectivity and environmentally benign conditions.

Advanced Catalytic Systems: Other catalytic systems, such as self-assembled coordination cages, can facilitate Michael additions by creating a unique microenvironment. rsc.org These cages can stabilize anionic intermediates and enhance the acidity of the pronucleophile through non-covalent interactions, enabling the reaction to proceed even without a strong Brønsted base. rsc.org

The following table summarizes common Michael donors and acceptors relevant to the synthesis of β-keto ester structures.

| Michael Donors (Enolate Precursors) | Michael Acceptors (α,β-Unsaturated) |

| β-Keto esters | α,β-Unsaturated ketones |

| Malonic esters | α,β-Unsaturated aldehydes |

| β-Diketones | α,β-Unsaturated esters |

| β-Keto nitriles | Nitroalkenes |

| Nitro compounds | α,β-Unsaturated nitriles |

Acetylation Reaction Mechanisms

The acetate group in 3-oxo-1-phenylbutyl acetate is formally derived from the acetylation of its corresponding alcohol precursor, 4-hydroxy-4-phenylbutan-2-one. Acetylation is a reaction that introduces an acetyl functional group. A common method for this transformation is the use of acetic anhydride (B1165640), often in the presence of an acid or base catalyst.

The mechanism for the acid-catalyzed acetylation of an alcohol with acetic anhydride proceeds as follows:

Activation of Acetic Anhydride: A proton from the acid catalyst protonates one of the carbonyl oxygens of acetic anhydride. This enhances the electrophilicity of the adjacent carbonyl carbon. youtube.com

Nucleophilic Attack: The alcohol's oxygen atom, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.com This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to a base (e.g., solvent or conjugate base of the acid).

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating acetic acid as a stable leaving group. youtube.com

Deprotonation: The protonated ester product is deprotonated by a base to yield the final ester and regenerate the acid catalyst.

Alternatively, under catalyst-free conditions, the lone pair of electrons on the alcohol's oxygen can directly attack a carbonyl carbon of acetic anhydride, leading to an intermediate that eliminates acetic acid to form the final ester product. mdpi.com

Reduction Mechanisms in Related Carbonyl Compounds

The ketone functional group in this compound can be reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for this transformation, as it typically does not reduce the ester group. masterorganicchemistry.compharmaguideline.com

The reduction is an example of nucleophilic addition, where the borohydride ion (BH₄⁻) serves as a source of hydride ions (H⁻). chemguide.co.uk The simplified mechanism involves two main steps: pressbooks.pub

Nucleophilic Attack by Hydride: The hydride ion attacks the electrophilic carbonyl carbon. chemguide.co.ukpressbooks.pub The C=O pi bond breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. pressbooks.pub

Protonation: A protic solvent (like methanol (B129727) or water, often added in a workup step) protonates the newly formed alkoxide ion to give the final alcohol product. chemguide.co.ukpressbooks.pub

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would reduce both the ketone and the ester group, typically to a diol. pharmaguideline.comlibretexts.org The greater reactivity of LiAlH₄ stems from the higher polarity of the Al-H bond compared to the B-H bond, making it a more potent source of hydride. libretexts.orglibretexts.org

Oxidative Transformations and Pathways

Oxidative reactions of this compound can target different parts of the molecule. Given its structure as a methyl ketone, one of the most characteristic oxidative pathways is the haloform reaction.

Haloform Reaction: This reaction occurs when a methyl ketone is treated with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base like sodium hydroxide. wikipedia.orgbyjus.com It converts the methyl ketone into a carboxylate and a haloform (CHCl₃, CHBr₃, or CHI₃). wikipedia.org

The mechanism involves three key stages: byjus.comjove.com

Enolate Formation and Halogenation: The hydroxide ion removes an acidic α-proton from the methyl group to form an enolate. This enolate then acts as a nucleophile, attacking the diatomic halogen. This process is repeated twice more until a trihalomethyl ketone is formed. byjus.commasterorganicchemistry.com Each successive halogenation makes the remaining α-protons more acidic, ensuring the reaction goes to completion on the same carbon. masterorganicchemistry.com

Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone. This forms a tetrahedral intermediate. jove.com

Cleavage and Proton Transfer: The intermediate collapses, ejecting the trihalomethyl anion (⁻CX₃) as a leaving group, which is stabilized by the three electron-withdrawing halogen atoms. This step forms a carboxylic acid. jove.com The ⁻CX₃ anion is a strong base and immediately deprotonates the carboxylic acid in an acid-base reaction to form the final products: a carboxylate salt and the haloform. byjus.com

Baeyer-Villiger Oxidation: Another potential oxidative transformation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid (like m-CPBA) or other peroxides. wikipedia.orgorganic-chemistry.org In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. sigmaaldrich.com The reaction is regioselective, with the migratory aptitude of the adjacent alkyl or aryl groups determining which bond is cleaved. The general order of migration is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the phenyl-bearing carbon group would preferentially migrate over the methyl group.

Cyclization and Rearrangement Mechanisms in Derivatives

Derivatives of this compound, particularly the 1,4-dicarbonyl compound that results from the reduction of the ester to an aldehyde or ketone, are valuable precursors for the synthesis of five-membered heterocycles through cyclization reactions.

Paal-Knorr Furan (B31954) Synthesis: The Paal-Knorr synthesis is the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to produce a substituted furan. wikipedia.orgorganic-chemistry.org

The mechanism involves several steps: alfa-chemistry.com

Protonation: One of the two carbonyl oxygens is protonated by the acid catalyst, increasing its electrophilicity.

Enolization: The second carbonyl group tautomerizes to its enol form.

Intramolecular Nucleophilic Attack: The enol's C=C double bond acts as a nucleophile and attacks the protonated carbonyl carbon, forming a five-membered ring and generating a hemiacetal-like intermediate. This ring-forming step is typically the rate-determining step. alfa-chemistry.com

Dehydration: The hydroxyl groups in the cyclic intermediate are eliminated as water molecules through a series of protonation and deprotonation steps, resulting in the formation of the stable aromatic furan ring. alfa-chemistry.com

Similar cyclization reactions can produce pyrroles (if reacted with a primary amine or ammonia, known as the Paal-Knorr pyrrole (B145914) synthesis) or thiophenes (if reacted with a sulfurizing agent like phosphorus pentasulfide). wikipedia.org These intramolecular condensation reactions provide an efficient route to highly substituted heterocyclic systems from acyclic precursors. acs.org

Elucidation of Reaction Intermediates and Transition States

The transformations of this compound, like other β-keto esters, proceed through a series of transient species, including reaction intermediates and transition states. While direct spectroscopic observation of these fleeting structures for this specific compound is not extensively documented in the literature, a comprehensive understanding can be constructed by examining analogous systems and computational studies on structurally related molecules. Key transformations of β-keto esters predominantly involve the formation of enolates and tetrahedral intermediates.

A fundamental aspect of the reactivity of this compound is its ability to form a resonance-stabilized enolate ion in the presence of a base. This intermediate is central to a wide range of reactions, including alkylations, acylations, and condensation reactions. The formation of the enolate involves the deprotonation of the α-carbon, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. The resulting enolate is a powerful nucleophile, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups. While direct spectroscopic characterization of the enolate of this compound is scarce, studies on similar β-amino ester enolates using 6Li NMR have confirmed their existence and tendency to form aggregates in solution. nih.gov

In palladium-catalyzed reactions of allylic β-keto esters, the formation of palladium enolates as key intermediates has been well-established. nih.gov These intermediates are generated after decarboxylation and can undergo various transformations such as reductive elimination, β-hydrogen elimination, aldol (B89426) condensation, and Michael addition. nih.gov This suggests that in the presence of suitable transition metal catalysts, this compound could also form analogous metal enolate intermediates, thereby opening up a diverse range of possible transformations.

Another critical class of intermediates in the transformations of this compound, particularly in reactions such as hydrolysis and transesterification, are tetrahedral intermediates. These are formed upon nucleophilic attack at one of the carbonyl carbons. For instance, in base-catalyzed hydrolysis, a hydroxide ion attacks the ester carbonyl carbon, leading to a tetrahedral alkoxide intermediate. youtube.com The collapse of this intermediate, with the expulsion of the leaving group (the acetate), yields the final product. While direct detection of these intermediates is challenging due to their short lifetimes, their existence is strongly supported by kinetic studies and theoretical calculations. In a related system, the protonated tetrahedral intermediate in the reaction of acetyl chloride with ethanol (B145695) has been successfully detected and characterized using laser desorption/ionization tandem mass spectrometry, providing tangible evidence for the viability of such species. rsc.org

The transition states in the transformations of β-keto esters represent the highest energy points along the reaction coordinate. Their structures are transient and cannot be directly observed but can be inferred from kinetic data and computational modeling. For the keto-enol tautomerization, a key equilibrium for β-dicarbonyl compounds, computational studies on the structurally related 3-phenyl-2,4-pentanedione (B1582117) using Density Functional Theory (DFT) have provided insights into the energies of the transition states. These calculations help in understanding the energy barriers for the interconversion between the keto and enol forms.

The following table summarizes the calculated relative energies of the transition state for the keto-enol tautomerization of 3-phenyl-2,4-pentanedione in different environments, which can serve as an approximation for the behavior of this compound.

| Phase/Solvent | Relative Energy of Transition State (kcal mol-1) |

| Gaseous Phase | 30.61 |

| Cyclohexane | 30.82 |

| Carbon Tetrachloride | 30.84 |

| Methanol | 31.23 |

| Water | 31.26 |

Advanced Analytical Characterization Techniques for 3 Oxo 1 Phenylbutyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules like 3-Oxo-1-phenylbutyl acetate (B1210297). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei.

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For 3-Oxo-1-phenylbutyl acetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl and acetate groups, the methylene (B1212753) protons, and the methyl protons of both the ketone and acetate moieties.

The methine proton (H-1) is expected to appear as a multiplet significantly downfield due to the deshielding effects of the adjacent phenyl ring and the electron-withdrawing acetate group. The methylene protons (H-2) are diastereotopic, meaning they are chemically non-equivalent, and would likely present as a complex multiplet. The methyl protons of the ketone (H-4) and the acetate group would each appear as sharp singlets, with the former typically resonating further upfield. The protons on the phenyl ring would appear in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on spectral analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Phenyl-H | 7.25-7.40 | Multiplet | - | 5H |

| CH (H-1) | 5.80-6.00 | Multiplet | - | 1H |

| CH₂ (H-2) | 2.80-3.00 | Multiplet | - | 2H |

| Ketone CH₃ (H-4) | 2.15 | Singlet | - | 3H |

| Acetate CH₃ | 2.05 | Singlet | - | 3H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons of the ketone and the ester group are expected to resonate at the lowest field (furthest downfield), typically above 160 ppm. The aromatic carbons of the phenyl ring will appear in the characteristic range of approximately 120-140 ppm. The methine carbon attached to the oxygen of the acetate group will be found in the 70-80 ppm range, while the methylene and methyl carbons will appear at higher fields (further upfield).

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on spectral analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O (C-3) | ~206 |

| Ester C=O | ~170 |

| Phenyl C (quaternary) | ~140 |

| Phenyl CH | 126-129 |

| CH-O (C-1) | ~75 |

| CH₂ (C-2) | ~50 |

| Ketone CH₃ (C-4) | ~30 |

| Acetate CH₃ | ~21 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this compound, COSY would show a correlation between the methine proton (H-1) and the adjacent methylene protons (H-2), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the proton signals in the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum (e.g., H-1 to C-1, H-2 to C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for assembling the molecular fragments. For instance, it would show a correlation from the methine proton (H-1) to the ester carbonyl carbon and the quaternary phenyl carbon. It would also show correlations from the methylene protons (H-2) to the ketone carbonyl carbon (C-3) and the methine carbon (C-1), confirming the core structure of the butyl chain.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound without causing significant fragmentation. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. Adduct ions, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, are also commonly observed.

While ESI is a soft technique, some fragmentation can be induced in the ion source. Common fragmentation pathways for β-keto esters include cleavage alpha to the carbonyl groups and McLafferty rearrangements. researchgate.net For this compound, potential fragment ions could result from the loss of the acetate group (CH₃COO) or the acetyl group (CH₃CO).

Table 3: Predicted ESI-MS Data for this compound (Positive Ion Mode) Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 207.10 | Protonated molecule |

| [M+Na]⁺ | 229.08 | Sodium adduct |

| [M+K]⁺ | 245.05 | Potassium adduct |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₄O₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 207.0965. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Coupled Techniques: LC-MS and GC-MS for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. jmchemsci.com In GC-MS, the GC instrument separates chemical mixtures into individual components, while the MS provides structural information that can be used for precise identification. jmchemsci.com

When analyzing a sample by GC-MS, the components are first separated based on their volatility and interaction with the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This spectrum serves as a molecular fingerprint, which can be compared against spectral libraries for identification. jmchemsci.com

The fragmentation patterns observed in the mass spectrum are particularly informative. For a molecule like this compound, characteristic fragmentation would be expected. For instance, aromatic ketones often undergo α-cleavage, leading to the loss of an R group, followed by the elimination of carbon monoxide. miamioh.edu Similarly, the fragmentation of other structurally related compounds, such as 3-oxo-steroids, has been studied in detail, providing insights into the potential fragmentation pathways of this compound. rsc.org The analysis of fragmentation patterns of related phenyl acetate compounds can also offer valuable comparative data. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy encompasses a group of analytical techniques that measure the interaction of electromagnetic radiation with the molecular vibrations of a sample. These techniques are invaluable for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. journalwjbphs.com An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. nih.gov This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. nih.gov

The resulting FT-IR spectrum is a molecular fingerprint, with absorption bands corresponding to the frequencies of vibrations between the bonds of the atoms making up the material. journalwjbphs.com Because each different material is a unique combination of atoms, no two compounds produce the exact same infrared spectrum. Therefore, infrared spectroscopy can result in a positive identification (qualitative analysis) of every different kind of material. sciepub.comsciepub.com

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for its constituent functional groups. The presence of a ketone and an ester group would result in strong carbonyl (C=O) stretching vibrations. journalwjbphs.com Aromatic rings and aliphatic chains also have distinct vibrational modes that would be observable in the spectrum. journalwjbphs.com

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1715 |

| C=O (Ester) | Stretch | 1735 |

| C-O (Ester) | Stretch | 1240 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

Note: These are approximate values and can be influenced by the molecular environment. vscht.cz

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. horiba.com It is a form of vibrational spectroscopy, similar in some respects to infrared spectroscopy. horiba.com However, whereas IR spectroscopy is based on the absorption of light, Raman spectroscopy is a scattering technique. horiba.com

A Raman spectrum features a number of peaks, showing the intensity and wavelength position of the Raman scattered light. westmont.edu Each peak corresponds to a specific molecular bond vibration, including individual bonds such as C-C, C=C, N-O, C-H etc., and groups of bonds such as a benzene (B151609) ring breathing mode, polymer chain vibrations, etc. nih.gov

The analysis of the vibrational spectrum of this compound using Raman spectroscopy would provide complementary information to FT-IR. For instance, the C=C stretching of the phenyl ring and the C=O stretching of the ketone and ester groups would be expected to produce distinct Raman signals. Theoretical calculations, such as those performed for similar molecules like phenyl benzoate (B1203000), can aid in the assignment of the observed Raman bands. researchgate.net

Chromatographic Separation and Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is a highly versatile and robust method applicable to a wide range of compounds.

An HPLC system consists of a pump to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 3 µm, 2.1mm x 100 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 0-95% B over 6 minutes |

| Flow Rate | 0.46 ml/min |

| Detection | UV at 214 nm |

| Injection Volume | 20 µl |

Note: These are example parameters and would require optimization for a specific application. apexbt.com

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. gmu.edu Typical uses of GC include testing the purity of a particular substance, or separating the different components of a mixture. gmu.edu

In GC, the mobile phase is a carrier gas, usually an inert gas such as helium or an unreactive gas such as nitrogen. The stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column. The instrument used to perform gas chromatography is called a gas chromatograph.

The analysis of this compound, being a relatively volatile compound, is amenable to GC. The separation would be based on the compound's boiling point and its interaction with the stationary phase.

Table 3: Representative GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (5 min), then to 240 °C at 3 °C/min, hold for 20 min |

| Detector | Mass Spectrometer (MS) |

| Injection Mode | Split (e.g., 5:1) |

Note: These are example parameters and would require optimization for a specific application. mdpi.comingentaconnect.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound. researchgate.netbiotage.com Its simplicity and speed allow for the real-time tracking of the consumption of starting materials and the formation of the product. libretexts.orgmtoz-biolabs.com

In a typical synthesis of this compound, for instance, through the acylation of a precursor, TLC can be employed to qualitatively assess the reaction's progression. A TLC plate, typically silica (B1680970) gel, is spotted with three lanes: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org The plate is then developed in an appropriate solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate.

The separation on the TLC plate is based on the polarity of the compounds. this compound, being an ester and a ketone, will have a specific polarity and, consequently, a characteristic Retardation factor (R_f) value in a given solvent system. The R_f value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wvu.edu By comparing the spots in the reaction mixture lane to the starting material lane, one can observe the diminishing intensity of the starting material spot and the appearance of a new spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. mtoz-biolabs.com

The choice of solvent system is critical for achieving good separation of spots. The polarity of the eluent is adjusted to obtain R_f values that are ideally between 0.2 and 0.8 for the compounds of interest. ictsl.net Visualization of the spots is commonly achieved under UV light, as the phenyl group in this compound is UV-active. researchgate.net Staining with a chemical agent, such as potassium permanganate, can also be used for visualization.

Table 1: Illustrative TLC Monitoring of a Hypothetical Synthesis of this compound

| Time Point | Starting Material (Spot A) | Product (Spot B) | Observations in Reaction Mixture Lane |

| t = 0 min | R_f = 0.6 | - | A single prominent spot at R_f = 0.6. |

| t = 30 min | R_f = 0.6 | R_f = 0.4 | A prominent spot at R_f = 0.6 and a new, less intense spot at R_f = 0.4. |

| t = 60 min | R_f = 0.6 | R_f = 0.4 | The intensity of the spot at R_f = 0.6 has decreased, while the intensity of the spot at R_f = 0.4 has increased. |

| t = 120 min | - | R_f = 0.4 | The spot at R_f = 0.6 is no longer visible, and a single prominent spot is present at R_f = 0.4. |

Chiral HPLC for Enantiomeric Excess Quantification

For chiral derivatives of this compound, the determination of enantiomeric excess (ee) is of paramount importance, particularly in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose. nih.govcsfarmacie.cz This method allows for the separation and quantification of the two enantiomers of a chiral compound.

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of a wide range of chiral compounds, including β-keto esters. nih.gov

Method development in chiral HPLC involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomeric peaks. The mobile phase typically consists of a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695). rsc.org The retention times of the two enantiomers will differ on the chiral column, allowing for their individual detection and quantification.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where Area_major and Area_minor are the peak areas of the major and minor enantiomers, respectively.

Table 2: Representative Chiral HPLC Data for the Resolution of a Racemic Derivative of this compound

| Parameter | Value |

| Chromatographic Conditions | |

| Chiral Stationary Phase | Chiralpak® AD-H (amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Times | |

| Enantiomer 1 | 8.5 min |

| Enantiomer 2 | 10.2 min |

| Peak Areas | |

| Enantiomer 1 | 150,000 |

| Enantiomer 2 | 152,000 |

| Calculated Enantiomeric Excess | ~0.7% (indicating a nearly racemic mixture) |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a purified sample of this compound. This data is then used to deduce the empirical formula of the compound, which represents the simplest whole-number ratio of atoms in the molecule.

The molecular formula of this compound is C₁₂H₁₄O₃. nih.govnih.gov The theoretical elemental composition can be calculated from this formula and the atomic masses of the elements. Experimental values obtained from elemental analysis of a pure sample should closely match these theoretical values, thereby confirming the elemental composition and the purity of the compound.

Table 3: Elemental Analysis Data for this compound (C₁₂H₁₄O₃)

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 69.88% | 69.85% |

| Hydrogen (H) | 6.84% | 6.88% |

| Oxygen (O) | 23.27% | 23.27% (by difference) |

Spectroscopic Investigations of Isomerism and Tautomeric Forms

Spectroscopic techniques are pivotal in elucidating the structural intricacies of this compound, particularly concerning its potential for isomerism and the existence of tautomeric forms.

UV-Visible Spectroscopy in Tautomeric Studies

This compound, as a β-keto ester, can exist in equilibrium between its keto and enol tautomeric forms. UV-Visible spectroscopy is a powerful tool for investigating this keto-enol tautomerism. semanticscholar.orgnih.gov The two tautomers have distinct electronic structures and, therefore, exhibit different UV-Vis absorption spectra.

The keto form typically shows a weak n → π* transition at a longer wavelength (around 280-300 nm) and a more intense π → π* transition at a shorter wavelength. The enol form, with its conjugated system, displays a strong π → π* transition at a longer wavelength (typically around 240-280 nm) compared to the keto form. rsc.org

The position of the tautomeric equilibrium is highly dependent on the solvent polarity. nih.gov In nonpolar solvents, the enol form is often favored due to the formation of an intramolecular hydrogen bond. In polar, protic solvents, the keto form is generally more stable as the solvent molecules can solvate the carbonyl group. By recording the UV-Vis spectra of this compound in solvents of varying polarity, it is possible to observe changes in the relative intensities of the absorption bands corresponding to the keto and enol forms, allowing for a qualitative and sometimes quantitative assessment of the tautomeric equilibrium.

Table 4: Expected UV-Visible Absorption Maxima for the Tautomers of this compound in Different Solvents

| Solvent (Polarity) | Tautomer | Expected λ_max (nm) | Molar Absorptivity (ε) |

| Hexane (Nonpolar) | Enol form | ~245 | High |

| Keto form | ~280 | Low | |

| Ethanol (Polar, Protic) | Enol form | ~243 | Lower than in hexane |

| Keto form | ~278 | Higher than in hexane |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is an essential technique for assessing the chirality of this compound and its enantiomerically enriched or pure derivatives. mtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com An achiral molecule does not exhibit a CD spectrum, while enantiomers produce mirror-image CD spectra of equal magnitude but opposite sign. nih.gov

The CD spectrum provides information about the absolute configuration (R or S) of a chiral center. mtoz-biolabs.com By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. researchgate.netnih.gov The sign and intensity of the Cotton effects (the peaks in a CD spectrum) are characteristic of the spatial arrangement of the chromophores within the chiral molecule.

For this compound, the phenyl group and the carbonyl groups act as chromophores. The stereochemistry at the chiral center will dictate their relative spatial orientation, leading to a unique CD spectrum for each enantiomer. This technique is highly sensitive to the stereochemical environment and is a powerful tool for the non-destructive determination of absolute configuration in solution. spectroscopyeurope.com

Theoretical and Computational Chemistry Studies on 3 Oxo 1 Phenylbutyl Acetate Systems

Conformational Analysis and Isomeric Equilibria

The conformational landscape of 3-oxo-1-phenylbutyl acetate (B1210297) is determined by the rotation around its single bonds. Computational methods, particularly molecular mechanics and DFT, are used to explore the potential energy surface and identify stable conformers. nih.govcore.ac.uknih.gov For the parent compound benzoylacetone (B1666692), studies have shown that the cis-enol conformers, stabilized by an intramolecular hydrogen bond, are the most stable forms. researchgate.net

The energy difference between different stable chelated enol forms is often negligible, suggesting that they can coexist in comparable proportions. researchgate.net For example, DFT calculations on benzoylacetone at the B3LYP/6-311++G** level indicate an energy difference of only about 0.3 kcal/mol between the two stable cis-enol conformers. researchgate.net This flexibility is a key characteristic of β-dicarbonyl compounds.

Prediction and Evaluation of Acid Dissociation Constants and Acid-Base Behavior

The enolic proton of 3-oxo-1-phenylbutyl acetate is acidic due to the formation of a resonance-stabilized conjugate base (enolate). The acid dissociation constant (pKa) is a quantitative measure of this acidity. Computational methods are increasingly used to predict pKa values, typically by calculating the Gibbs free energy change of the deprotonation reaction in a solvent using thermodynamic cycles. nih.govmdpi.commrupp.info

For β-dicarbonyl compounds, the pKa is influenced by the stability of the resulting enolate ion. Theoretical calculations combining quantum mechanics with continuum solvation models (like CPCM) can provide reliable pKa predictions. researchgate.net For example, methods like CBS-4M have been shown to predict experimental pKa values for related β-diketo compounds with good accuracy. researchgate.net An error of just 1.4 kcal/mol in the calculated free energy of deprotonation can lead to an error of one pKa unit, highlighting the challenge and the need for high-accuracy methods. nih.gov The pKa of benzoylacetone in water is approximately 8.7, and computational approaches aim to reproduce this value to validate their methodologies.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

No published studies on the molecular dynamics simulations of this compound were found. Consequently, there is no available data on its conformational analysis, solvent effects, or dynamic structural parameters.

Elucidation of Structure-Reactivity Relationships through Computational Modeling

There is no available research that specifically details the structure-reactivity relationships of this compound using computational modeling. As a result, information regarding its electronic properties, such as frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and their correlation with the compound's reactivity, is not available in the scientific literature.

Applications As a Synthetic Intermediate and Precursor in Organic Synthesis

The 3-oxo-1-phenylbutyl moiety is a pivotal structural unit in organic synthesis, primarily recognized for its role as a key intermediate in the construction of various heterocyclic systems and other complex molecules. Its importance stems from the reactivity of its functional groups: a ketone, an activated methylene (B1212753) group, and a phenyl ring, which allow for a diverse range of chemical transformations. This article explores the specific applications of this moiety as a synthetic intermediate and precursor.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and functionalization of 3-oxo-1-phenylbutyl acetate (B1210297) and related β-keto esters are continually being refined through the development of innovative catalytic systems. Research is increasingly focused on moving beyond traditional methods to employ catalysts that offer superior selectivity, higher yields, and milder reaction conditions.

One promising area is the use of organocatalysis , which avoids the use of often toxic and expensive heavy metals. For instance, the enantioselective synthesis of warfarin (B611796), a complex molecule derived from a structural analog of 3-oxo-1-phenylbutyl acetate, has been achieved with high yields and enantioselectivities using primary amine-phosphinamide bifunctional catalysts. rsc.orgnih.gov These catalysts activate both the nucleophile and the electrophile through hydrogen bonding, guiding the stereochemical outcome of the reaction. Similarly, novel C2-symmetric squaramide-based primary diamines have been successfully employed as organocatalysts in the asymmetric addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones, yielding warfarin and its analogs in up to 96% yield and 96% enantiomeric excess (ee). rsc.org

The development of bifunctional catalysts that can orchestrate multiple steps in a reaction sequence is another key research direction. These systems can lead to more efficient and atom-economical processes. The use of commercial organocatalysts like (R,R)- or (S,S)-1,2-diphenylethylenediamine has been shown to induce stereoselectivity in the synthesis of warfarin, providing a green and enantioselective route suitable for educational settings. acs.org

Below is a table summarizing various catalytic systems used in the synthesis of warfarin and its analogs, which share a structural core with this compound.

| Catalyst Type | Specific Catalyst | Reactants | Yield (%) | Enantiomeric Excess (%) | Reference |

| Organocatalyst | Primary amine-phosphinamide | 4-hydroxycoumarin and α,β-unsaturated ketones | up to 99 | up to 99 | rsc.orgnih.gov |

| Organocatalyst | C2-symmetric squaramide-based primary diamine | 4-hydroxycoumarin and α,β-unsaturated ketones | up to 96 | up to 96 | rsc.org |

| Organocatalyst | (R,R)- or (S,S)-1,2-diphenylethylenediamine | 4-hydroxycoumarin and (E)-4-phenyl-3-buten-2-one | 40-95 | 80-100 | researchgate.net |

Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and catalysts. The integration of advanced spectroscopic techniques and computational chemistry is providing unprecedented insights into the intricate pathways of reactions involving this compound and its derivatives.

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of molecules. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of a compound with high accuracy.

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. DFT calculations can be used to model transition states, calculate activation energies, and predict the stereochemical outcomes of reactions. For example, computational analyses have been used to understand the binding modes of chiral catalysts to substrates in the asymmetric Michael addition of 4-hydroxycoumarin to β-nitrostyrenes, providing a rationale for the observed enantioselectivity. nih.gov

The following table presents plausible spectroscopic data for this compound, inferred from the analysis of closely related structures like 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one. jsynthchem.com

| Spectroscopic Technique | Plausible Data for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 5.90 (t, J = 7.0 Hz, 1H, CH-OAc), 3.30 (d, J = 7.0 Hz, 2H, CH₂), 2.20 (s, 3H, COCH₃), 2.05 (s, 3H, OAc) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 206.0 (C=O, ketone), 170.0 (C=O, ester), 140.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 75.0 (CH-OAc), 50.0 (CH₂), 30.0 (COCH₃), 21.0 (OAc) |

| IR (KBr) | ν (cm⁻¹): 3050 (Ar C-H), 2950 (Aliphatic C-H), 1740 (C=O, ester), 1715 (C=O, ketone), 1230 (C-O, ester) |

| Mass Spectrometry (EI) | m/z (%): 220 (M⁺), 177 (M⁺ - COCH₃), 161 (M⁺ - OAc), 117, 105, 77 (C₆H₅⁺) |

Exploration of Unprecedented Synthetic Pathways to Highly Complex Molecular Architectures

The utility of this compound as a synthetic building block is continually being expanded through the discovery of novel and unprecedented synthetic pathways. Its unique combination of functional groups allows for a diverse range of transformations, leading to the construction of highly complex molecular architectures.

A prime example of the synthetic utility of the 3-oxo-1-phenylbutyl structural motif is in the synthesis of warfarin and its derivatives. Warfarin, a widely used anticoagulant, is synthesized through the Michael addition of 4-hydroxycoumarin to benzylideneacetone. nih.gov This reaction creates the core structure of warfarin, which is essentially a more complex derivative of this compound. The development of one-pot, multi-component reactions for the synthesis of warfarin and related coumarin (B35378) derivatives represents a significant advancement in synthetic efficiency. jsynthchem.com

Furthermore, β-keto esters are key starting materials in the Pechmann condensation for the synthesis of various coumarin derivatives. mdpi.comresearchgate.net By reacting phenols with β-keto esters under acidic conditions, a wide range of substituted coumarins with diverse biological activities can be accessed. This highlights the potential for this compound to be used in the synthesis of novel heterocyclic compounds.

The exploration of domino and cascade reactions initiated from β-keto esters is another exciting frontier. These reactions, where multiple bond-forming events occur in a single synthetic operation, can rapidly build molecular complexity from simple starting materials.

Continued Focus on Sustainable and Environmentally Benign Synthesis Strategies

In line with the principles of green chemistry, a major thrust of future research is the development of sustainable and environmentally benign methods for the synthesis and application of this compound. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

The use of biocatalysis , employing enzymes to carry out chemical transformations, is a cornerstone of green chemistry. Lipases, for example, can be used for the clean and selective transesterification of β-keto esters under mild conditions.

Microwave-assisted synthesis is another green technology that can significantly reduce reaction times and improve yields. The synthesis of 3-functionalized 4-hydroxycoumarin derivatives has been successfully achieved using microwave irradiation under catalyst-free conditions. mdpi.com

The replacement of traditional volatile organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is also a key area of research. The synthesis of warfarin has been demonstrated in ionic liquids, which can often be recycled and reused. nih.gov The development of solvent-free reaction conditions is the ultimate goal for many synthetic transformations.

Advanced Investigations into Stereochemical Control in Chemical Reactions

The control of stereochemistry is of paramount importance in modern organic synthesis, particularly in the preparation of pharmaceuticals where different enantiomers or diastereomers can have vastly different biological activities. The S-enantiomer of warfarin, for instance, is significantly more potent as an anticoagulant than the R-enantiomer. nih.gov

Future research will continue to focus on the development of highly stereoselective methods for reactions involving this compound and its derivatives. This includes the design of new chiral catalysts that can induce high levels of enantioselectivity or diastereoselectivity. As mentioned earlier, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of warfarin and its analogs, with catalysts capable of achieving excellent yields and enantiomeric excesses. rsc.orgnih.govrsc.org

The use of chiral auxiliaries , which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, is another well-established strategy that continues to be refined.

Computational modeling is playing an increasingly important role in the rational design of stereoselective reactions. By understanding the three-dimensional interactions between the substrate, reagent, and catalyst in the transition state, chemists can design more effective chiral catalysts and reaction conditions.

The following table provides examples of stereoselective syntheses of warfarin, illustrating the high level of stereochemical control that can be achieved.

| Catalyst | Co-catalyst/Additive | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| Cinchona alkaloid-derived primary amine | Trifluoroacetic acid (TFA) | - | 61 (conversion) | 93 | nih.gov |

| Primary amine-phosphinamide | - | Toluene | up to 99 | up to 99 | rsc.orgnih.gov |

| C2-symmetric squaramide-based primary diamine | - | Various | up to 96 | up to 96 | rsc.org |

| (1R,2R)- or (1S,2S)-DPEDA | - | Ethanol (B145695) | 40-95 | 80-100 | researchgate.net |

Q & A

Q. What are the standard analytical methods for confirming the structural integrity of 3-Oxo-1-phenylbutyl acetate in synthetic chemistry research?

To verify the structure and purity of this compound, researchers commonly employ a combination of chromatographic and spectroscopic techniques:

- Gas Chromatography/Mass Spectrometry (GC/MS): Used to confirm molecular weight and fragmentation patterns. For example, electron ionization (EI) mode with a DB-5 column and helium carrier gas (1 mL/min) can resolve retention times and mass spectra .

- Nuclear Magnetic Resonance (NMR): H and C NMR provide detailed information on proton environments and carbon frameworks. Key signals include the acetyl group (δ ~2.1 ppm for CH) and aromatic protons (δ ~7.3–7.5 ppm) .

- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization or iodine staining .

Q. How is this compound typically synthesized in laboratory settings?

The compound is synthesized via enzymatic or chemical routes :

- Biocatalytic Synthesis: Amine transaminases (ATA) or keto reductases (KRED) catalyze asymmetric reductions of ketone precursors. For instance, rac-9 (this compound) is produced using KREDs under optimized pH (6.0–8.0) and cofactor (NADPH) conditions .

- Chemical Precursor Routes: Ethyl 3-oxo-2-phenylbutyrate can be converted to phenylacetone via acid-catalyzed decarboxylation, with intermediates analyzed by GC/MS to confirm purity .

Advanced Research Questions

Q. What strategies are employed to optimize the enantiomeric purity of this compound in asymmetric synthesis?

Enantioselective synthesis relies on:

- Enzyme Engineering: Directed evolution of KREDs or ATAs to enhance substrate specificity and stereoselectivity. For example, mutations in the active site can improve yield and enantiomeric excess (ee) .

- Reaction Condition Tuning: Adjusting solvent polarity (e.g., aqueous-organic biphasic systems) and temperature (25–37°C) to favor kinetic resolution .

- Chiral Chromatography: Use of chiral stationary phases (e.g., Chiralcel OD-H) to separate enantiomers post-synthesis .

Q. How do researchers assess the stability of this compound under varying storage conditions?

Stability studies involve:

- Accelerated Degradation Tests: Exposure to heat (40–60°C), humidity (75% RH), and light to monitor decomposition via HPLC or GC/MS. Degradation products (e.g., hydrolysis to phenylbutanol) are quantified .

- pH-Dependent Stability: Buffered solutions (pH 3–9) are used to assess hydrolysis rates. Acetate buffers (pH 4.5–5.5) are optimal for minimizing decomposition .

Q. What mechanistic pathways are involved in the conversion of this compound to phenylacetone under acidic or basic conditions?

- Acidic Conditions: Protonation of the carbonyl oxygen initiates keto-enol tautomerism, followed by decarboxylation to form phenylacetone. GC/MS traces confirm the loss of CO and retention of the phenyl group .

- Basic Conditions: Hydrolysis of the acetate ester yields 3-oxo-1-phenylbutanol, which undergoes retro-aldol cleavage. Intermediate trapping experiments (e.g., with hydrazines) validate the pathway .

Q. What criteria guide the selection of enzymes for the biocatalytic synthesis of this compound?

Key factors include:

- Substrate Compatibility: Screening enzyme libraries (e.g., KREDs from Lactobacillus spp.) for activity toward β-keto esters .

- Cofactor Regeneration: Coupling with glucose dehydrogenase (GDH) to recycle NADPH, reducing process costs .

- Thermostability: Enzymes with high Tm values (>50°C) are preferred for industrial scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|